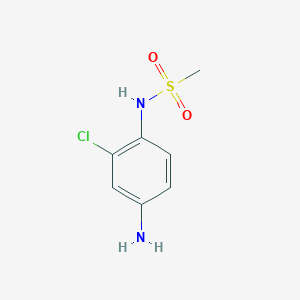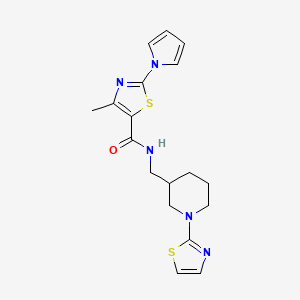![molecular formula C13H14N4O B2526196 N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide CAS No. 2305450-00-2](/img/structure/B2526196.png)
N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a critical role in the regulation of metabolism, cell growth, and autophagy. A-769662 has been shown to activate AMPK in a dose-dependent manner and has been used extensively as a tool compound in scientific research.
Mechanism of Action
N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide activates AMPK by binding to the γ-subunit of the AMPK complex. This binding induces a conformational change in the complex, which leads to the activation of the kinase domain of the α-subunit. AMPK activation leads to the phosphorylation of downstream targets involved in various cellular processes, including glucose and lipid metabolism, autophagy, and cell growth.
Biochemical and Physiological Effects:
AMPK activation by N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells. It has also been shown to increase autophagy and decrease cell growth in cancer cells. N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide has several advantages as a tool compound for scientific research. It is a potent and selective activator of AMPK and has been extensively characterized in vitro and in vivo. It is also readily available from commercial sources and can be easily synthesized using standard laboratory techniques.
One limitation of N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide is its potential for off-target effects. While it is a selective activator of AMPK, it may also activate other kinases or cellular pathways. It is important to use appropriate controls and confirm the specificity of the compound in each experimental system.
Future Directions
There are several future directions for research involving N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide. One area of interest is the potential therapeutic applications of AMPK activation in various diseases, including cancer, diabetes, and inflammatory diseases. N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide may also be useful in studying the role of AMPK in aging and age-related diseases.
Another area of interest is the development of more potent and selective AMPK activators. N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide is a useful tool compound, but more potent and selective compounds may have greater therapeutic potential.
In conclusion, N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide is a small molecule activator of AMPK that has been extensively used as a tool compound in scientific research. It has a well-characterized mechanism of action and has been shown to have a number of biochemical and physiological effects. While it has several advantages as a tool compound, it is important to carefully consider its limitations and potential for off-target effects. There are several future directions for research involving N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide, including the development of more potent and selective AMPK activators and the exploration of its therapeutic potential in various diseases.
Synthesis Methods
N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide can be synthesized using a two-step reaction. The first step involves the reaction of 2-bromoacetophenone with 4-azidobenzyl alcohol to form 2-(4-azidobenzyl)acetophenone. The second step involves the reaction of 2-(4-azidobenzyl)acetophenone with propargylamine to form N-[2-(2-phenyltriazol-4-yl)ethyl]prop-2-enamide.
Scientific Research Applications
N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide has been used extensively in scientific research as a tool compound to study the role of AMPK in various cellular processes. It has been shown to activate AMPK in a dose-dependent manner and can be used to study the downstream effects of AMPK activation. N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide has been used to study the role of AMPK in regulating glucose and lipid metabolism, autophagy, and cell growth. It has also been used to study the effects of AMPK activation on cancer cells and has shown promise as a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
N-[2-(2-phenyltriazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-2-13(18)14-9-8-11-10-15-17(16-11)12-6-4-3-5-7-12/h2-7,10H,1,8-9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWRDTQLQMJOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2526115.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2526116.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2526117.png)








![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2526133.png)
